Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-
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Overview
Description
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- is a derivative of aziridine, which is a three-membered heterocycle containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 2-ethenylaziridine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of aziridine derivatives often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aziridine derivatives.
Scientific Research Applications
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a crosslinking agent in the preparation of bioconjugates and biomaterials.
Medicine: Explored for its antitumor and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- involves the formation of reactive intermediates that can interact with biological molecules. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in proteins and DNA. This can result in the inhibition of enzymatic activity or the induction of DNA damage, contributing to its antitumor and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound, a simple three-membered nitrogen-containing ring.
Aziridine, 2-ethenyl-2-methyl-1-[(4-methylphenyl)sulfonyl]-: A similar compound with an additional methyl group on the ethenyl substituent.
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-: Another derivative with different substituents on the aziridine ring.
Uniqueness
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 4-methylphenylsulfonyl group enhances its stability and solubility, making it a valuable compound for various applications.
Properties
CAS No. |
126690-80-0 |
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Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
2-ethenyl-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C11H13NO2S/c1-3-10-8-12(10)15(13,14)11-6-4-9(2)5-7-11/h3-7,10H,1,8H2,2H3 |
InChI Key |
MGPBCZQGNBRLLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C=C |
Origin of Product |
United States |
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